molecular formula C9H13N3O B1434945 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1159882-54-8

2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B1434945
CAS No.: 1159882-54-8
M. Wt: 179.22 g/mol
InChI Key: WPQXVOVMAFZVRM-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a methoxymethyl group at the 2-position of the pyridine ring adds to its unique chemical properties. Pyrido[4,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway . By inhibiting this enzyme, this compound can disrupt the synthesis of pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been observed to affect gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby disrupting the de novo pyrimidine synthesis pathway . Additionally, this compound can interact with kinases and transcription factors, leading to changes in cell signaling pathways and gene expression . These interactions result in the inhibition of cell proliferation and induction of apoptosis, making this compound a potential candidate for anticancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis . The degradation products of this compound may also have biological activity, which could influence the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which the toxic effects outweigh the therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo pyrimidine synthesis pathway and the tricarboxylic acid (TCA) cycle . This compound inhibits dihydroorotate dehydrogenase, leading to a decrease in pyrimidine nucleotide synthesis . Additionally, this compound can affect the TCA cycle by modulating the activity of pyruvate dehydrogenase, resulting in changes in cellular energy metabolism . These interactions can lead to alterations in metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The targeting signals and post-translational modifications of this compound direct it to specific compartments, influencing its interactions with biomolecules and its overall biological activity . The subcellular localization of this compound can also affect its stability and degradation, further impacting its efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. For instance, the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions can yield the desired compound. The reaction conditions typically involve refluxing the reaction mixture for several hours to ensure complete cyclization and formation of the pyrido[4,3-d]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:

    2-(hydroxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Differing by the presence of a hydroxymethyl group instead of a methoxymethyl group.

    2-(methyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Lacking the methoxy group, resulting in different chemical properties.

    2-(ethoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Featuring an ethoxymethyl group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(methoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-6-9-11-5-7-4-10-3-2-8(7)12-9/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQXVOVMAFZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159882-54-8
Record name 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 2
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 3
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 4
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 5
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 6
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

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